molecular formula C18H19NO4 B12857348 (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid

Cat. No.: B12857348
M. Wt: 313.3 g/mol
InChI Key: FCMHQDUEDVBCNC-INIZCTEOSA-N
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Description

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid ( 261174-46-3) is a chiral, protected amino acid derivative of significant value in synthetic and medicinal chemistry. With a molecular formula of C 18 H 19 NO 4 and a molecular weight of 313.35 g/mol , this compound serves as a crucial building block for the synthesis of complex peptides. The benzyloxycarbonyl (Cbz) group protects the primary amine functionality, allowing for selective deprotection under mild conditions (e.g., catalytic hydrogenation) while the carboxylic acid is available for coupling to elongate the peptide chain. This makes it an indispensable reagent for the controlled, step-wise construction of peptides, particularly those requiring the incorporation of a diamino acid residue or other non-proteinogenic amino acids. Researchers utilize this compound in the development of novel therapeutic peptides, enzyme inhibitors, and as a molecular scaffold in drug discovery. Its stereochemical purity, indicated by the (2S) configuration , is essential for ensuring the correct biological activity and specificity of the final synthetic targets. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

FCMHQDUEDVBCNC-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Preparation of amino acid ester Conversion of (2S,3R)-3-phenylisoserine hydrochloride to ethyl ester Absolute ethanol, sulfuric acid, 45-55°C, 7-8 hours Esterification monitored by HPLC to ensure <0.5% unreacted starting material
2. Protection of amino group Introduction of benzyloxycarbonyl (Cbz) group Benzyloxycarbonyl chloride, base (e.g., triethylamine), organic solvent (e.g., dichloromethane) Protects amino group to prevent side reactions during benzylation
3. Selective benzylation of hydroxyl Benzylation of the 2-hydroxy group Sodium hydride, benzyl bromide or benzyl chloride, organic solvent (e.g., THF, DMF), 0-35°C Sodium hydride deprotonates hydroxyl; benzylation occurs selectively
4. De-esterification Hydrolysis of ester to free acid Aqueous base (LiOH, NaOH, KOH, Na2CO3, or K2CO3), alcohol or ketone solvent, 0-35°C Mild conditions to avoid racemization or side reactions
5. Purification and isolation Solvent extraction, drying, anti-solvent precipitation Organic solvents (dichloromethane, hexane), drying agents (anhydrous Na2SO4), hydrocarbon anti-solvents (C6-C8) Ensures high purity and yield of final product

Detailed Reaction Conditions and Notes

  • Esterification: The starting amino acid salt is esterified in absolute ethanol with catalytic sulfuric acid at 45-55°C for several hours. This step is critical for activating the molecule for subsequent modifications.

  • Amino Protection: The amino group is protected by reaction with benzyloxycarbonyl chloride in the presence of a base such as triethylamine, typically in dichloromethane or similar solvents. This step prevents unwanted side reactions during benzylation.

  • Benzylation: The hydroxyl group at the 2-position is selectively benzylated using sodium hydride as a base and benzyl halides as alkylating agents. The reaction temperature is controlled between 0 and 35°C to maintain stereochemical integrity and avoid side reactions.

  • De-esterification: The ester group is hydrolyzed under mild basic aqueous conditions using bases like LiOH or NaOH in alcohol or ketone solvents at room temperature or slightly below. This step yields the free acid form of the compound.

  • Purification: The crude product is purified by solvent extraction using non-polar solvents, drying over anhydrous sodium sulfate, and precipitation with hydrocarbon anti-solvents. This process yields a product with high purity suitable for pharmaceutical applications.

Research Findings and Optimization

  • The process described in patent WO2012117417A1 emphasizes the use of inexpensive, non-hazardous reagents and mild reaction conditions to improve yield and purity while maintaining stereochemical fidelity.

  • Reaction monitoring by HPLC ensures minimal residual starting material and side products, critical for pharmaceutical-grade compounds.

  • The choice of solvents and bases in each step is optimized to balance reaction rate, selectivity, and environmental considerations.

  • The benzylation step is particularly sensitive; controlling temperature and reagent stoichiometry is essential to avoid over-alkylation or racemization.

  • Purification steps involving solvent extraction and anti-solvent precipitation are designed to maximize recovery and purity without extensive chromatographic methods, facilitating scale-up.

Comparative Notes on Related Compounds

  • Similar compounds with additional benzyloxy groups on the aromatic ring require more complex protection and deprotection strategies, but the core preparation methodology remains analogous.

  • The presence of multiple benzyloxycarbonyl groups can influence solubility and reactivity, necessitating tailored reaction conditions.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Comments
Esterification Temp. 45-55°C Ensures complete conversion
Amino Protection Cbz-Cl, triethylamine, DCM Standard carbamate protection
Benzylation Temp. 0-35°C (preferably room temp) Controls selectivity and stereochemistry
De-esterification Base LiOH, NaOH, KOH, Na2CO3, K2CO3 Mild bases to avoid racemization
Solvents Ethanol, DCM, THF, DMF, ketones (C3-C8) Selected for solubility and reaction compatibility
Purification Solvent extraction, drying, anti-solvent precipitation Efficient isolation without chromatography

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

  • Medicinal Chemistry : Its structure allows for modification to enhance biological activity, making it a candidate for drug development.
  • Biochemical Studies : The compound can be utilized in studies involving amino acid metabolism and enzyme interactions due to its structural similarities with natural amino acids.
  • Peptide Synthesis : It serves as a building block for synthesizing peptides, particularly those requiring specific protective groups.

Research indicates that (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid may exhibit various biological activities. For instance:

  • Antioxidant Properties : Similar compounds have shown potential antioxidant effects, suggesting that this compound may also possess such activity.
  • Inhibition Studies : It can be used in studies to explore its inhibitory effects on specific enzymes or metabolic pathways.

Case Studies and Research Findings

  • Enzymatic Activity : A study demonstrated that this compound could serve as a substrate for specific transaminases, highlighting its potential in biocatalysis.
  • Drug Development : Research has indicated that modifications to the compound can enhance its binding affinity to target proteins, suggesting its utility in developing new therapeutic agents .
  • Peptide Synthesis Applications : The compound has been successfully incorporated into peptide chains using standard coupling techniques, showcasing its versatility as a building block in synthetic chemistry .

Mechanism of Action

The mechanism of action of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs vary in substituents, stereochemistry, and protective groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Comparative Data of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications Reference
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid (Target) C₁₈H₁₉NO₅ 329.35 Z-protected amino, benzyl, carboxylic acid Low in water; soluble in DMSO Peptide synthesis, enzyme inhibitors
(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid C₁₉H₂₇N₂O₇ 403.43 Z-amino, Boc-amino, carboxylic acid Moderate in DMSO Stepwise peptide synthesis
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid C₁₇H₁₉NO₄ 301.34 Benzylamino, benzyloxy, carboxylic acid Soluble in ethanol Alkaloid intermediates
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid C₁₀H₁₂O₅ 212.20 Benzyloxy, hydroxyl, carboxylic acid High in polar solvents Metal chelation, coordination chemistry
(R)-2-Benzyl-3-hydroxypropanoic acid C₁₀H₁₂O₃ 180.20 Benzyl, hydroxyl, carboxylic acid (R-configuration) High in water Chiral resolution agents
(2S)-2-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid C₁₆H₂₂N₂O₆ 338.36 Z-amino, hydroxy, amide linkage Moderate in methanol Peptide-based drug candidates

Functional Group Impact on Properties

Protective Groups: The Z-group in the target compound is cleaved via hydrogenolysis, making it ideal for orthogonal protection strategies. In contrast, the Boc-protected analog (Table 1, Row 2) requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, limiting its use in acid-sensitive syntheses . The absence of a protective group in (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid (Row 3) increases its reactivity but reduces stability during synthetic steps .

Stereochemistry: The (R)-configured 2-benzyl-3-hydroxypropanoic acid (Row 5) exhibits divergent biological activity compared to the (S)-configured target compound, underscoring the importance of chirality in drug-receptor interactions .

Hydrophilicity vs. Lipophilicity :

  • Hydroxyl-containing analogs (Rows 4–5) demonstrate higher aqueous solubility due to hydrogen bonding, whereas the benzyl and Z-groups in the target compound enhance lipophilicity, favoring membrane permeability in drug delivery .

Biological Activity

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid (CAS Number: 261174-46-3) is a complex organic compound with significant potential in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N O4
  • Molecular Weight : 313.35 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyloxy groups enhance its binding affinity, while the propanoic acid moiety plays a crucial role in modulating enzymatic activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by modulating histone deacetylase (HDAC) activity. HDACs are critical in regulating gene expression and are implicated in cancer progression .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on multiple HDAC isoforms. Notably, it shows selective inhibition patterns that could be beneficial in developing targeted therapies for cancer treatment .

Case Studies and Research Findings

  • Inhibition of HDAC Isoforms : A study evaluated the efficacy of various analogs of this compound against recombinant HDAC isoforms. Results indicated that certain derivatives exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, demonstrating potent inhibitory effects .
  • Structural Modifications and Activity Correlation : Research has shown that modifications to the benzyloxy groups significantly affect the compound's reactivity and biological activity. For example, increasing the number of benzyloxy substituents enhances binding affinity to target enzymes, suggesting a structure-activity relationship that can be exploited for drug design .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to its analogs:

Compound NameIC50 (nM)Biological Activity
This compound14-67Potent HDAC inhibitor
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-benzyloxyphenyl)propanoic acid20-80Moderate HDAC inhibitor
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid30-100Weak HDAC inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid, and what coupling agents are typically employed?

  • Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) with DMAP as a catalyst. For example, (R)-2-((tert-butoxycarbonyl)amino)propanoic acid derivatives are coupled using DCC/DMAP in anhydrous conditions, followed by purification via column chromatography .
  • Key Steps :

Activation of the carboxyl group with DCC.

Nucleophilic acyl substitution facilitated by DMAP.

Purification using reverse-phase C18 columns with MeOH/H2O gradients .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

  • Methodology : Chiral HPLC or polarimetry is used. Nuclear magnetic resonance (NMR) analysis (e.g., <sup>1</sup>H/<sup>13</sup>C) confirms structural integrity, while LC/MS provides molecular weight verification. For example, LC/MS data for related compounds show [M+Na]<sup>+</sup> peaks matching theoretical values .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Guidelines :

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for organic vapors .
  • Wear full-body protective clothing and avoid drainage contamination .
  • Follow OSHA standards for exposure monitoring and emergency showers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during large-scale synthesis?

  • Methodology :

  • Solvent Selection : Use dichloromethane (DCM) or ethanol for improved solubility .
  • Catalyst Screening : Test alternative catalysts like HOBt to reduce racemization .
  • Process Monitoring : Track reaction progress via TLC or in-situ FTIR to minimize side products .

Q. What strategies resolve contradictions in reported NMR spectral data for this compound?

  • Approach :

Compare <sup>13</sup>C NMR shifts with structurally analogous compounds (e.g., (R)-tri-tert-butyl derivatives) .

Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments .

Cross-validate with computational chemistry tools (e.g., DFT-based chemical shift predictions) .

Q. How does this compound serve as a building block in peptide-based drug discovery?

  • Case Study : The benzyloxycarbonyl (Z) group acts as a temporary amine protector in solid-phase peptide synthesis (SPPS). For example, derivatives like Z-Cys(Bzl)-OH are used to introduce disulfide bonds in antifungal peptidomimetics .
  • Application : In SARS-CoV-2 protease inhibitors, similar Z-protected amino acids are coupled to hydroxysulfonate scaffolds .

Q. What experimental protocols determine the compound’s stability under varying pH and temperature conditions?

  • Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC-UV at 254 nm over 72 hours.

Identify decomposition products using HRMS and compare with predicted fragmentation patterns .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, logP) for this compound?

  • Resolution :

  • Experimental Replication : Measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points).
  • Literature Cross-Check : Compare with structurally similar compounds, such as (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid, which has well-documented InChIKey and PubChem entries .

Methodological Resources

  • Synthetic Protocols : .
  • Safety Guidelines : .
  • Applications in Drug Design : .

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